molecular formula C16H10ClFN4S B287245 6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B287245
Molekulargewicht: 344.8 g/mol
InChI-Schlüssel: RHUWIOUJHMYTPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it exerts its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Additionally, it has been shown to modulate the activity of various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and does not cause significant damage to normal cells. However, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to possess neuroprotective properties and can potentially be used for the treatment of Alzheimer's disease and epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent anti-cancer activity, low toxicity, and potential therapeutic applications in various diseases. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

For the research on 6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include the development of more efficient synthesis methods, the determination of its mechanism of action, and the evaluation of its safety and efficacy in clinical trials. Additionally, further research is needed to explore its potential therapeutic applications in various diseases and to identify any potential drug interactions or side effects.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications in various diseases. Its potent anti-cancer activity and neuroprotective properties make it a promising candidate for the development of novel therapies. However, further studies are needed to determine its safety and efficacy in humans and to explore its full potential in the field of medicine.

Synthesemethoden

The synthesis of 6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorophenyl hydrazine with 4-fluorobenzyl bromide in the presence of sodium ethoxide. This reaction leads to the formation of the intermediate 3-(4-fluorobenzyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, which is then reacted with sulfur and sulfuric acid to yield the final product.

Wissenschaftliche Forschungsanwendungen

6-(4-Chlorophenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to possess neuroprotective properties and can potentially be used for the treatment of Alzheimer's disease and epilepsy.

Eigenschaften

Molekularformel

C16H10ClFN4S

Molekulargewicht

344.8 g/mol

IUPAC-Name

6-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10ClFN4S/c17-12-5-3-11(4-6-12)15-21-22-14(19-20-16(22)23-15)9-10-1-7-13(18)8-2-10/h1-8H,9H2

InChI-Schlüssel

RHUWIOUJHMYTPS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)F

Kanonische SMILES

C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.